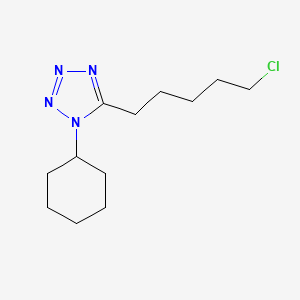
5-(5-Chloropentyl)-1-cyclohexyl-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a 5-chloropentyl group and a cyclohexyl group attached to the tetrazole ring
Méthodes De Préparation
The synthesis of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloropentyl bromide and cyclohexylamine.
Formation of Intermediate: The 5-chloropentyl bromide reacts with sodium azide to form 5-chloropentyl azide.
Cyclization: The 5-chloropentyl azide undergoes cyclization in the presence of a suitable catalyst to form the tetrazole ring.
Final Product: The cyclohexylamine is then introduced to the reaction mixture to yield 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl-.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the tetrazole ring or the chloropentyl group.
Substitution: The chlorine atom in the 5-chloropentyl group can be substituted with other nucleophiles such as amines or thiols, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, influencing its biological activity. The 5-chloropentyl group and cyclohexyl group contribute to the compound’s lipophilicity and ability to interact with lipid membranes, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- can be compared with other similar compounds such as:
1H-Tetrazole, 5-(5-chloropentyl)-: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
1H-Tetrazole, 5-(5-bromopentyl)-1-cyclohexyl-: The bromine atom can lead to different reactivity and substitution patterns compared to the chlorine atom.
1H-Tetrazole, 5-(5-chloropentyl)-1-phenyl-: The phenyl group introduces aromaticity, affecting the compound’s stability and interactions.
The uniqueness of 1H-Tetrazole, 5-(5-chloropentyl)-1-cyclohexyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
78760-14-2 |
|---|---|
Formule moléculaire |
C12H21ClN4 |
Poids moléculaire |
256.77 g/mol |
Nom IUPAC |
5-(5-chloropentyl)-1-cyclohexyltetrazole |
InChI |
InChI=1S/C12H21ClN4/c13-10-6-2-5-9-12-14-15-16-17(12)11-7-3-1-4-8-11/h11H,1-10H2 |
Clé InChI |
HDKNIPUVTFBGOO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)N2C(=NN=N2)CCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


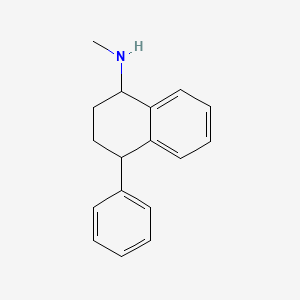

![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)
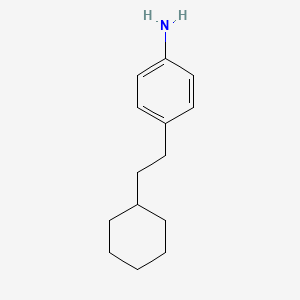
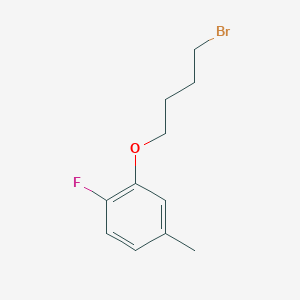



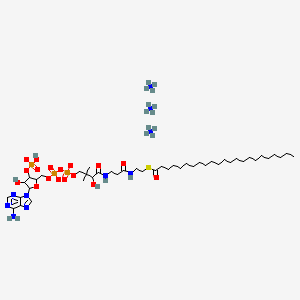
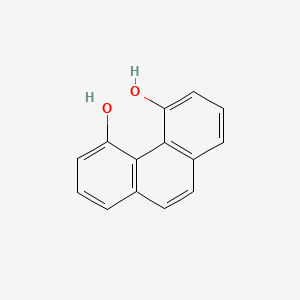
![2-[(3-Amino-5-fluorophenyl)formamido]acetamide](/img/structure/B12085178.png)
![Tributyl(2,2',3,3'-tetrahydro-[5,5'-bithieno[3,4-b][1,4]dioxin]-7-yl)stannane](/img/structure/B12085184.png)
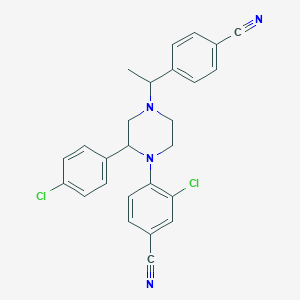
![1-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]cyclopropanemethanol](/img/structure/B12085199.png)
